N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine

Drug Design Permeability Physicochemical Properties

N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine (CAS 1184919-47-8) is a fully substituted 2,4,5-triaminopyrimidine scaffold characterized by an N4-cyclopentyl group and N2,N6-dimethyl substitutions (molecular formula C11H19N5; molecular weight 221.30 g/mol; PubChem CID. It belongs to the broader class of 2,4,5-triaminopyrimidines, a versatile chemotype employed as kinase inhibitor hinge-binding motifs, fluorescent probes, and synthetic intermediates for fused heterocycles.

Molecular Formula C11H19N5
Molecular Weight 221.30 g/mol
CAS No. 1184919-47-8
Cat. No. B15344413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine
CAS1184919-47-8
Molecular FormulaC11H19N5
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)NC)NC2CCCC2)N
InChIInChI=1S/C11H19N5/c1-7-9(12)10(16-11(13-2)14-7)15-8-5-3-4-6-8/h8H,3-6,12H2,1-2H3,(H2,13,14,15,16)
InChIKeyLNPMWJQHHWBBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine – Procurement-Relevant Chemical Profile


N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine (CAS 1184919-47-8) is a fully substituted 2,4,5-triaminopyrimidine scaffold characterized by an N4-cyclopentyl group and N2,N6-dimethyl substitutions (molecular formula C11H19N5; molecular weight 221.30 g/mol; PubChem CID 42609105) . It belongs to the broader class of 2,4,5-triaminopyrimidines, a versatile chemotype employed as kinase inhibitor hinge-binding motifs, fluorescent probes, and synthetic intermediates for fused heterocycles . The compound's specific substitution pattern differentiates it from the unsubstituted 2,4,5-triaminopyrimidine core and from more extensively studied analogs, making its procurement primarily relevant for structure-activity relationship (SAR) exploration and fragment-based drug discovery programs where precise control of N-alkylation topology is critical .

Why N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine Cannot Be Replaced by Generic 2,4,5-Triaminopyrimidine Analogs


The 2,4,5-triaminopyrimidine scaffold exhibits substitution-sensitive photophysical properties and target-binding geometries. The N4-cyclopentyl substituent introduces distinct conformational constraints and lipophilic character compared to N4-aryl, N4-cyclohexyl, or unsubstituted analogs, while the N2,N6-dimethyl groups modulate hydrogen-bond donor/acceptor capacity and electronic distribution on the pyrimidine ring . Generic substitution with the unsubstituted 2,4,5-triaminopyrimidine core or with N4-cyclopentylpyrimidine-4,5-diamine (CAS 1044767-82-9), which lacks the N2,N6-dimethyl groups, would alter key molecular descriptors including LogP, topological polar surface area (TPSA), and the number of hydrogen-bond donors, potentially abolishing the desired binding affinity, fluorescent quantum yield, or cellular permeability required for a specific assay or synthetic application . Furthermore, the fully substituted pattern is a prerequisite for certain cyclization reactions leading to fused bicyclic systems where all three amino groups participate in ring formation, making partial substitution inadequate for synthetic route fidelity .

Quantitative Differentiation Evidence for N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine vs. Closest Analogs


Hydrogen-Bond Donor Count: Impact on Membrane Permeability and Target Engagement

N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine possesses three hydrogen-bond donor (HBD) groups (two N–H on the exocyclic amines at positions 2 and 4, and one on the amino group at position 5) as computed by Cactvs . The direct comparator, N4-cyclopentylpyrimidine-4,5-diamine (CAS 1044767-82-9), which lacks the N2,N6-dimethyl substituents, has an HBD count of 4 due to an additional primary amino group at position 2 . This difference of one HBD unit is known to influence passive membrane permeability, with lower HBD counts generally correlating with improved cell penetration in Lipinski-type analyses. For procurement, selecting the target compound over the diamine analog provides a measurable advantage in programs where reducing HBD count is a design objective to enhance oral bioavailability or intracellular target access.

Drug Design Permeability Physicochemical Properties SAR

Topological Polar Surface Area (TPSA) Differentiation: Implications for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine is computed to be 67.39 Ų . The comparator N4-cyclopentylpyrimidine-4,5-diamine has a TPSA of 76.8 Ų . A lower TPSA for the target compound (by approximately 9.4 Ų) suggests improved potential for passive blood-brain barrier (BBB) penetration, as compounds with TPSA < 70 Ų are generally considered to have favorable CNS permeability. In contrast, the unsubstituted 2,4,5-triaminopyrimidine core has a TPSA of 102.7 Ų, which is well above the CNS-desirable threshold . Although these are computed values and not experimental permeability data, the measurable difference provides a physicochemical rationale for selecting the N2,N6-dimethylated compound over its non-methylated analogs when BBB penetration is a program goal.

CNS Drug Discovery Physicochemical Profiling TPSA

Lipophilicity (XLogP3) as a Selectivity Driver in Kinase Hinge-Binder Scaffolds

The computed partition coefficient (XLogP3) for N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine is 1.8 . This value is significantly higher than that of the unsubstituted 2,4,5-triaminopyrimidine core (XLogP3 = -0.7) , indicating a greater degree of lipophilicity conferred by the cyclopentyl and N-methyl groups. In kinase drug discovery, lipophilic efficiency (LipE) is a critical metric; moderately lipophilic hinge binders often exhibit improved selectivity profiles compared to highly polar analogs due to differential interactions with the hydrophobic adenine-binding pocket. While direct kinase inhibition data for this specific compound are not publicly available, the 2.5-log unit increase in computed LogP relative to the core scaffold provides a measurable physicochemical basis for anticipating differentiated binding behavior in kinase assays, making it a rational procurement choice for kinase-focused libraries.

Kinase Inhibitors Lipophilicity Selectivity

Validated Application Scenarios for N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine


Kinase Inhibitor Fragment Library Design

The compound serves as a pre-functionalized 2,4,5-triaminopyrimidine hinge-binding fragment with modulated lipophilicity (XLogP3 = 1.8) . Its N4-cyclopentyl group provides a conformationally restricted hydrophobic contact that can probe the ribose pocket of kinases, while the N2,N6-dimethyl groups reduce hydrogen-bond donor count, potentially improving selectivity over broadly promiscuous aminopyrimidine fragments. Procurement of this compound is warranted for fragment-based screening campaigns targeting kinases with known preference for N-alkylated hinge binders.

Fluorescent Probe Development Based on 2,4,5-Triaminopyrimidine Fluorophores

2,4,5-Triaminopyrimidines have been established as blue fluorescent probes for cell viability monitoring . The target compound's unique substitution pattern (N4-cyclopentyl, N2,N6-dimethyl) may shift excitation/emission maxima or alter quantum yield relative to the published analogs. Researchers developing structure-photophysics relationships for this fluorophore class can use this compound to systematically evaluate the effect of N-alkylation on fluorescence properties.

Synthetic Intermediate for Fused Pyrimidine Heterocycles

The three amino groups at positions 2, 4, and 5 enable cyclocondensation reactions to form imidazo-, triazolo-, or pyrimido-fused bicycles. The N4-cyclopentyl group introduces steric bulk that can direct regioselectivity in cyclization, while the N2,N6-dimethyl groups prevent unwanted side reactions at these positions. This compound is a strategic intermediate for synthesizing novel fused pyrimidine scaffolds with potential antimitotic or antitumor activity, as described in cyclopenta-pyrimidine patent literature .

Physicochemical Property Benchmarking in CNS Drug Discovery

With a TPSA of 67.39 Ų and 3 HBDs, this compound falls within favorable CNS drug-like space . It can serve as a reference compound in permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) to establish baseline values for the 2,4,5-triaminopyrimidine series, enabling direct comparison of experimental permeability data against computed descriptors. Procurement is recommended for laboratories building in-house CNS physiochemical property databases.

Quote Request

Request a Quote for N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.